molecular formula C17H22FN3O B2757007 N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide CAS No. 1311908-11-8

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide

Cat. No. B2757007
CAS RN: 1311908-11-8
M. Wt: 303.381
InChI Key: VALALNVKOMVTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-T). GABA-T is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA-T leads to increased levels of GABA, which can have a variety of effects on the brain and body.

Mechanism Of Action

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide works by inhibiting GABA-T, the enzyme responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which can have a variety of effects on the brain and body. GABA is an inhibitory neurotransmitter that helps to regulate neural activity and reduce anxiety and stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide are largely due to its ability to increase levels of GABA in the brain. This can lead to changes in neural activity, including reduced excitability and increased inhibition. It can also lead to changes in the release of other neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.

Advantages And Limitations For Lab Experiments

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for GABA-T. This makes it a useful tool for studying the effects of GABA-T inhibition on neural activity and behavior. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide. One area of interest is its potential as a treatment for addiction, including cocaine and alcohol addiction. It may also have potential as a treatment for other neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis method has been described in detail in several scientific publications, including a patent application filed by the compound's developers.

Scientific Research Applications

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide has been studied extensively in preclinical and clinical research for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential as a treatment for addiction, including cocaine and alcohol addiction.

properties

IUPAC Name

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O/c1-2-16(10-19)20-17(22)14-6-4-8-21(12-14)11-13-5-3-7-15(18)9-13/h3,5,7,9,14,16H,2,4,6,8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALALNVKOMVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1CCCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.